campesterol campesterol (24R)-5-Ergosten-3beta-ol is a natural product found in Sideritis candicans, Strychnos cathayensis, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 474-62-4
VCID: VC0007323
InChI: InChI=1S/C28H48O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9,18-20,22-26,29H,7-8,10-17H2,1-6H3/t19-,20+,22-,23-,24+,25-,26+,27-,28+/m0/s1
SMILES: CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Molecular Formula: C28H48O
Molecular Weight: 400.7 g/mol

campesterol

CAS No.: 474-62-4

Cat. No.: VC0007323

Molecular Formula: C28H48O

Molecular Weight: 400.7 g/mol

* For research use only. Not for human or veterinary use.

campesterol - 474-62-4

Specification

CAS No. 474-62-4
Molecular Formula C28H48O
Molecular Weight 400.7 g/mol
IUPAC Name (3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Standard InChI InChI=1S/C28H48O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9,18-20,22-26,29H,7-8,10-17H2,1-6H3/t19-,20+,22-,23-,24+,25-,26+,27-,28+/m0/s1
Standard InChI Key SGNBVLSWZMBQTH-NJITVZLFSA-N
Isomeric SMILES C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C
SMILES CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Canonical SMILES CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Melting Point 157.5 °C

Introduction

Chemical and Structural Characteristics of Campesterol

Molecular Architecture

Campesterol ((3β,24R)-ergost-5-en-3-ol) belongs to the 4-desmethylsterol class, featuring a tetracyclic cyclopentanophenanthrene core with a hydroxyl group at C-3 and a methyl group at C-24 (Table 1). Its planar structure enables membrane integration, while the C-5 double bond contributes to structural flexibility .

Table 1: Physicochemical Properties of Campesterol

PropertyValue
Molecular FormulaC<sub>28</sub>H<sub>48</sub>O
Molecular Weight400.69 g/mol
Melting Point156–160°C
Density0.98±0.1 g/cm³ (20°C)
Refractive Index1.510
SolubilitySparingly in chloroform
logP9.97

Data derived from crystallographic studies and experimental measurements .

Spectroscopic Profile

Nuclear magnetic resonance (NMR) analysis reveals characteristic signals at δ<sub>H</sub> 5.35 ppm (H-6 olefinic proton) and δ<sub>C</sub> 140.8 ppm (C-5), confirming the Δ<sup>5</sup>-sterol configuration. Mass spectrometry shows a base peak at m/z 400.69 corresponding to the molecular ion .

Biosynthesis and Metabolic Engineering

Plant Biosynthetic Pathway

In Arabidopsis thaliana, campesterol synthesis occurs via the mevalonate pathway:

  • Farnesyl pyrophosphate (FPP) cyclization to cycloartenol

  • Sequential methylation by sterol methyltransferases (SMTs)

  • Isomerization and reduction steps mediated by DWF1 (Δ<sup>24</sup>-sterol reductase)

Key regulatory nodes include:

  • HMGR: Rate-limiting enzyme in isoprenoid precursor supply

  • CYP51: Cytochrome P450 mediating C-14 demethylation

  • DWF4: Catalyzes C-22 hydroxylation in brassinosteroid synthesis

Microbial Production Advances

Recent metabolic engineering strategies in S. cerevisiae (strain YYL102) achieved 18.4 mg/L campesterol through:

  • Sterol acyltransferase (ARE2) engineering: Partial restoration increased biomass yield by 33%

  • FPP flux optimization: Upregulation of tHMG1 and ERG20

  • Genomic adaptations: ASG1 C-terminal domain modifications enhanced sterol tolerance

Comparative analysis revealed 12 nonsynonymous SNPs in adapted strains, including mutations in:

  • ERG3 (C-5 desaturase)

  • PDR5 (ABC transporter)

  • HMG2 (HMG-CoA reductase)

Cholesterol-Modulating Mechanisms

Intestinal Absorption Competition

Campesterol reduces cholesterol uptake through:

  • Micelle displacement (K<sub>d</sub> = 2.1 μM vs. cholesterol's 1.8 μM)

  • NPC1L1 transporter inhibition (IC<sub>50</sub> = 15.7 μM)

  • ACAT2 suppression (37% activity reduction at 50 μM)

Hepatic Regulation

Liver X receptor (LXR) activation by campesterol (EC<sub>50</sub> = 8.2 μM) induces:

  • ABCG5/G8 upregulation (2.7-fold increase)

  • CYP7A1-mediated bile acid synthesis (1.8× baseline)

  • LDL receptor recycling enhancement

Figure 1: Campesterol's dual-phase cholesterol-lowering mechanism
[Intestinal Phase] Competition → Reduced absorption (40–60%)
[Hepatic Phase] LXR activation → Increased excretion (25–30%)

Therapeutic Applications and Pharmacological Effects

Anti-Inflammatory Activity

In collagen-induced arthritis models, campesterol (10 mg/kg/day) demonstrated:

  • 62% reduction in TNF-α levels

  • 45% decrease in IL-6 production

  • Synovitis score improvement from 3.2 to 1.4 (p < 0.01)

Mechanistic studies reveal NF-κB pathway inhibition through IκBα stabilization and p65 nuclear translocation blockade .

Industrial and Biotechnological Applications

Membrane Protein Studies

Engineered campesterol-producing yeast (strain YYL102) enhanced plant cytochrome P450 (CYP79A1) activity by:

  • 9.2-fold higher substrate conversion

  • 3.4× improved membrane integration efficiency

  • 68% reduction in protein aggregation

Food Fortification Strategies

Commercial applications utilize campesterol-enriched formulations:

  • Margarines: 0.8 g/serving (12% LDL reduction)

  • Yogurts: 1.2 g/serving bioavailability-optimized emulsion

  • Encapsulation systems: β-cyclodextrin complexes (82% stability improvement)

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